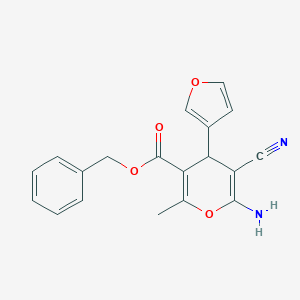![molecular formula C11H8F3N3S B459470 2-[(2-Cyanoethyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B459470.png)
2-[(2-Cyanoethyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Cyanoethyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with cyanoethyl, sulfanyl, methyl, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyanoethyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile with 2-cyanoethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Cyanoethyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The cyanoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2-Cyanoethyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-[(2-Cyanoethyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The cyano and sulfanyl groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Cyanoethyl)sulfanyl]-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- 2-[(2-Cyanoethyl)sulfanyl]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-[(2-Cyanoethyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which can result in distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H8F3N3S |
|---|---|
Molekulargewicht |
271.26g/mol |
IUPAC-Name |
2-(2-cyanoethylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H8F3N3S/c1-7-5-9(11(12,13)14)8(6-16)10(17-7)18-4-2-3-15/h5H,2,4H2,1H3 |
InChI-Schlüssel |
CKJFUEWSHZUDAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=N1)SCCC#N)C#N)C(F)(F)F |
Kanonische SMILES |
CC1=CC(=C(C(=N1)SCCC#N)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-cyano-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate](/img/structure/B459387.png)
![5-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-methylnicotinonitrile](/img/structure/B459390.png)



![Ethyl {6-amino-4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate](/img/structure/B459396.png)
![6-Amino-3-propyl-4-(2,3,4-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459397.png)
![6-Amino-3-tert-butyl-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459399.png)
![methyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B459400.png)
![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B459401.png)

![tert-butyl 6-amino-5-cyano-4-[4-(methoxycarbonyl)phenyl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B459406.png)
![2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(3,4,5-trimethoxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B459408.png)
![2-{[6-amino-3,5-dicyano-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B459409.png)
